molecular formula C12H13N3OS B6747581 2-morpholin-4-yl-1H-quinazoline-4-thione

2-morpholin-4-yl-1H-quinazoline-4-thione

Cat. No.: B6747581
M. Wt: 247.32 g/mol
InChI Key: XNQJGPMRUXAXNM-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1H-quinazoline-4-thione is a synthetic quinazoline derivative offered for research purposes. The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in several approved therapeutic agents . This particular compound features a morpholine substituent and a thione group, modifications that are often explored to fine-tune the molecule's physicochemical properties and interaction with biological targets. Quinazoline derivatives are extensively investigated in oncology research for their potent antiproliferative activities against a wide range of cancer cell lines, including lung, breast, and leukemia models . A key mechanism of action for many quinazoline-based compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which play a critical role in cell proliferation and survival signaling pathways . Furthermore, research indicates that certain 2-substituted quinazolin-4(3H)-one derivatives exhibit promising antibacterial activity, even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , making them a valuable scaffold for antimicrobial discovery . The morpholine ring is a common pharmacophore known to contribute to favorable pharmacokinetic properties and target binding in drug discovery. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this compound as a key intermediate or building block for developing novel bioactive molecules or as a tool compound for biochemical and pharmacological studies.

Properties

IUPAC Name

2-morpholin-4-yl-1H-quinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c17-11-9-3-1-2-4-10(9)13-12(14-11)15-5-7-16-8-6-15/h1-4H,5-8H2,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQJGPMRUXAXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=S)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Thionation

A two-step approach is commonly employed:

  • Synthesis of 2-morpholinoquinazolin-4(3H)-one :

    • Starting material : 2-Chloroquinazolin-4(3H)-one is reacted with morpholine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or Na₂CO₃) at 100–105°C.

    • Mechanism : Nucleophilic aromatic substitution replaces the chlorine atom at position 2 with morpholine.

    • Yield : 83–88% under optimized conditions.

  • Thionation with Phosphorus Decasulfide (P₄S₁₀) :

    • The ketone group at position 4 of 2-morpholinoquinazolin-4(3H)-one is converted to a thione using P₄S₁₀ in pyridine at reflux.

    • Reaction time : 4–6 hours.

    • Yield : 72–86%.

Key Analytical Data for Intermediate and Final Product

Compoundλₐᵦₛ (nm)Fluorescence λₑₘ (nm)Yield (%)Reference
2-Morpholinoquinazolin-4(3H)-one365–402430–490 (toluene)83–88
This compound415–475560–600 (MeCN)72–86

Alternative Pathway: Cyclocondensation of Thiobenzamide Derivatives

A one-pot method involves:

  • Starting material : 2-Amino-N-morpholinothiobenzamide is cyclized with acetone under silica gel catalysis.

  • Conditions : Room temperature, 24 hours.

  • Yield : 49–84%.

Mechanistic Insight :
The reaction proceeds via imine formation followed by cyclization, with silica gel acting as a mild acid catalyst. This method avoids the need for thionation but requires pre-functionalized thiobenzamide precursors.

Optimization of Reaction Parameters

Thionation Efficiency

  • P₄S₁₀ stoichiometry : A 1:2 molar ratio of quinazolinone to P₄S₁₀ ensures complete conversion.

  • Side reactions : Over-thionation is mitigated by controlling reaction time (<6 hours).

Structural Characterization and Spectral Data

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • Morpholine protons: δ 3.72–3.68 (m, 4H, N-CH₂), 2.87–2.83 (m, 4H, O-CH₂).

    • Quinazoline H-5: δ 8.21 (s, 1H).

  • ¹³C NMR :

    • C-4 thione: δ 192.5 ppm.

    • Morpholine carbons: δ 66.8 (N-CH₂), 50.3 (O-CH₂).

UV-Vis and Fluorescence Profiles

  • UV-Vis (MeCN) : λₘₐₓ = 415 nm (π→π* transition).

  • Fluorescence : Quantum yield (Φ) = 40% in solid state, attributed to restricted intramolecular rotation.

Challenges and Mitigation Strategies

Byproduct Formation During Thionation

  • Issue : Dual emission peaks in fluorescence spectra suggest dimerization via CN groups.

  • Solution : Recrystallization from ethyl acetate removes dimeric impurities.

Morpholine Substituent Steric Effects

  • Impact : Meta-substitution reduces conjugation efficiency, causing blue-shifted absorption.

  • Workaround : Para-substituted analogs (e.g., 2-(4-morpholinophenyl)) enhance planarization and emission intensity.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic substitution + thionationHigh purity, scalableRequires P₄S₁₀ handling72–88
CyclocondensationOne-pot, avoids thionationLimited substrate scope49–84

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-1H-quinazoline-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems

  • Quinazoline vs. Benzimidazole vs. Thienopyrimidine: 2-Morpholin-4-yl-1H-quinazoline-4-thione: Bicyclic quinazoline core with two nitrogen atoms in the six-membered ring. 3-(Morpholin-4-ylmethyl)-1H-benzimidazole-2-thione (): Benzimidazole core (fused benzene and imidazole rings) with a morpholine-methyl group and thione. Thieno[3,2-d]pyrimidine derivatives (): Fused thiophene-pyrimidine systems, offering sulfur-containing aromaticity.

Substituent Effects

  • The morpholine group in all three compounds improves solubility but varies in connectivity: directly attached to quinazoline (C–N bond) vs. methyl-linked in benzimidazole (C–CH2–N) .
  • Thione groups in quinazoline and benzimidazole enhance hydrogen-bonding capacity, whereas the aldehyde in ’s thienopyrimidine derivative introduces electrophilic reactivity .
Physicochemical Properties
Property This compound 3-(Morpholin-4-ylmethyl)-1H-benzimidazole-2-thione Thieno[3,2-d]pyrimidine-6-carbaldehyde ()
Molecular Formula C₁₁H₁₂N₄OS C₁₂H₁₅N₃OS C₁₄H₁₃N₅O₂S
Molecular Weight (g/mol) 264.31 249.33 ~323.35 (estimated)
XLogP3 ~1.8 (predicted) 1.1 ~2.5 (estimated)
Hydrogen Bond Donors 1 (thione) 1 (benzimidazole NH) 1 (aldehyde)
Hydrogen Bond Acceptors 4 (thione S, morpholine O/N) 3 (thione S, morpholine O/N) 5 (morpholine O/N, pyrimidine N, aldehyde O)
  • Solubility : Morpholine improves aqueous solubility in all cases, but the quinazoline’s larger aromatic system may reduce it compared to benzimidazole .
  • LogP: Higher LogP in thienopyrimidine (due to aromatic thiophene) compared to benzimidazole and quinazoline derivatives .

Q & A

Basic Research: What are the standard synthetic routes for preparing 2-morpholin-4-yl-1H-quinazoline-4-thione, and what analytical techniques validate its purity?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of 2-aminobenzamide derivatives with morpholine-containing reagents. For example, acylation of 2-aminobenzoic amide with a morpholinyl carbonyl chloride followed by cyclization yields the quinazoline core. Thionation with phosphorus pentasulfide (P₂S₅) converts the 4-oxo group to a 4-thione . Analytical validation includes:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • ¹H/¹³C NMR spectroscopy to confirm structural integrity (e.g., morpholine proton signals at δ ~3.5–4.0 ppm).
  • X-ray crystallography for unambiguous structural confirmation, using software like SHELXL for refinement .

Advanced Research: How can regioselectivity challenges in quinazoline-thione functionalization be addressed?

Methodological Answer:
Regioselectivity in substitution reactions (e.g., alkylation or arylation) is influenced by electronic and steric factors. Strategies include:

  • DFT calculations to predict reactive sites (e.g., sulfur at C4 vs nitrogen at N1/N3) based on electron density maps .
  • Directed metalation : Use of protecting groups (e.g., Boc) to block undesired positions.
  • Kinetic vs thermodynamic control : Adjusting reaction temperature and solvent polarity to favor specific intermediates. For example, polar aprotic solvents like DMF may stabilize charged transition states .

Basic Research: What crystallographic tools are recommended for structural determination of quinazoline derivatives?

Methodological Answer:

  • X-ray diffraction (XRD) with programs like SHELXTL or WinGX for data processing and refinement .
  • ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .
  • Structure validation using checkCIF/PLATON to identify errors in bond lengths, angles, or displacement parameters .

Advanced Research: How can nonplanar ring puckering in quinazoline derivatives be quantified?

Methodological Answer:
The Cremer-Pople puckering parameters (amplitude qq, phase angle ϕ\phi) are used to describe ring distortions. For example:

  • Six-membered rings : Calculate puckering coordinates from atomic coordinates using software like PARST or PLATON.
  • DFT optimization : Compare experimental (XRD) and computed (gas-phase) geometries to assess crystal-packing effects .
  • Case study : A quinazoline with a puckered morpholine ring may show q2>0.5A˚q_2 > 0.5 \, \text{Å}, indicating significant deviation from planarity .

Basic Research: What biological activities are associated with quinazoline-4-thione derivatives?

Methodological Answer:
Quinazoline-4-thiones exhibit:

  • Antimicrobial activity : Tested via MIC assays against bacterial/fungal strains.
  • Anticancer potential : Evaluated through MTT assays targeting cancer cell lines (e.g., HeLa, MCF-7).
  • Electrochemical properties : Cyclic voltammetry (CV) reveals redox behavior linked to ferrocenyl or morpholine substituents .

Advanced Research: How can contradictory data in redox behavior be resolved for morpholine-substituted quinazolines?

Methodological Answer:
Contradictions may arise from solvent effects or competing redox sites. Approaches include:

  • Controlled-potential electrolysis to isolate intermediates.
  • DFT-computed HOMO/LUMO energies to identify redox-active moieties (e.g., sulfur vs morpholine).
  • Spectroelectrochemistry : Coupling CV with UV-vis to track electronic transitions during oxidation/reduction .

Basic Research: What are the best practices for validating synthetic yields in thionation reactions?

Methodological Answer:

  • Quantitative ¹H NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate yields.
  • HPLC-MS : Monitor byproduct formation (e.g., unreacted 4-oxo precursor).
  • Elemental analysis to confirm sulfur content post-thionation .

Advanced Research: How can computational methods improve reaction design for quinazoline-thione derivatives?

Methodological Answer:

  • Reaction pathway modeling : Use Gaussian or ORCA to simulate transition states and activation energies.
  • Solvent effects : COSMO-RS calculations to optimize solvent choice for solubility/reactivity.
  • Machine learning : Train models on existing datasets to predict regioselectivity or byproduct formation .

Basic Research: What spectroscopic techniques differentiate quinazoline-4-thione from its 4-oxo analog?

Methodological Answer:

  • IR spectroscopy : Thione C=S stretch at ~1200–1250 cm⁻¹ vs C=O at ~1650–1700 cm⁻¹.
  • ¹³C NMR : Thione carbon resonates at ~180–190 ppm, distinct from 4-oxo (~160–170 ppm) .

Advanced Research: How to address discrepancies between crystallographic and DFT-optimized structures?

Methodological Answer:

  • Periodic DFT calculations : Include crystal-packing effects using VASP or Quantum ESPRESSO.
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., H-bonding, π-stacking) in experimental vs simulated structures .

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